molecular formula C16H18N2O B11861346 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone

Cat. No.: B11861346
M. Wt: 254.33 g/mol
InChI Key: NRDLRJOKAPRMSP-UHFFFAOYSA-N
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Description

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone is a heterocyclic compound that features a quinoline moiety attached to a piperidine ring via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the use of quinoline-6-carbaldehyde and piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted ethanone derivatives .

Scientific Research Applications

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the piperidine ring can interact with various enzymes, modulating their activity. These interactions can lead to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-(2-quinolin-6-ylpiperidin-1-yl)ethanone

InChI

InChI=1S/C16H18N2O/c1-12(19)18-10-3-2-6-16(18)14-7-8-15-13(11-14)5-4-9-17-15/h4-5,7-9,11,16H,2-3,6,10H2,1H3

InChI Key

NRDLRJOKAPRMSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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